[4-(dimethylamino)oxan-4-yl]methanol hydrochloride
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Overview
Description
[4-(dimethylamino)oxan-4-yl]methanol hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group attached to an oxan ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)oxan-4-yl]methanol hydrochloride typically involves the reaction of dimethylamine with an oxan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(dimethylamino)oxan-4-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
[4-(dimethylamino)oxan-4-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of [4-(dimethylamino)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the oxan ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(dimethylamino)oxan-4-yl]methanol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
[4-(dimethylamino)oxan-4-yl]ethanol: A related compound with an ethanol group instead of a methanol group, which may exhibit different reactivity and biological activity.
Uniqueness
[4-(dimethylamino)oxan-4-yl]methanol hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Properties
CAS No. |
2751616-24-5 |
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Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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